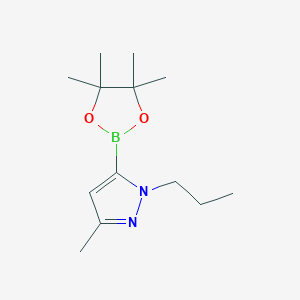
2-(1,1,2,3,3,3-Hexafluoropropoxy)phenol
Overview
Description
2-(1,1,2,3,3,3-Hexafluoropropoxy)phenol is a chemical compound with the molecular formula C9H6F6O2 . It is a fluorinated compound that has potential applications in various fields due to its unique properties .
Molecular Structure Analysis
The molecular structure of this compound contains a total of 23 bonds; 17 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic hydroxyl, and 1 ether (aromatic) .Scientific Research Applications
Hydrogen-Bonding Effects and Electron Spin Density Redistribution A study by Lucarini et al. (2003) investigated the impact of 1,1,1,3,3,3-hexafluoropropan-2-ol on phenoxyl radicals, highlighting a significant redistribution of electron spin density and enhancement of conformational rigidity due to increased mesomeric structures with electric charge separation. This suggests potential applications in studying radical stabilization and hydrogen bonding phenomena in organic reactions (Lucarini et al., 2003).
Uncoupling of Monooxygenation and Electron Transport Ullrich and Diehl (1971) found that perfluoro-n-hexane, unlike n-hexane, does not undergo hydroxylation by the microsomal monooxygenation system in liver microsomes but stimulates NADPH oxidation. This indicates the potential of fluorocarbons like 2-(1,1,2,3,3,3-Hexafluoropropoxy)phenol to act as uncouplers of electron transport, which may have implications for designing systems to study enzyme-substrate interactions and electron transport mechanisms (Ullrich & Diehl, 1971).
Synthesis and Material Applications Li, Shen, and Zhang (2015) synthesized 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol and analyzed its crystal structure, revealing strong intermolecular hydrogen bonds. The study predicts its utility in synthesizing organic fluoro-containing polymers due to the easy deprotonation of alcoholic and phenolic hydroxyl groups, pointing towards applications in creating new materials for various industrial applications (Li, Shen, & Zhang, 2015).
Selective C–H Bond Fluorination Lou et al. (2015) developed a site-selective C–H bond fluorination of phenols, demonstrating late-stage fluorination of bioactive compounds. This method offers potential in synthetic chemistry for the selective modification of molecular structures, enhancing the properties of pharmaceuticals and organic materials (Lou et al., 2015).
Electro-organic Synthesis for Sustainable Chemistry Riehl et al. (2016) highlighted the use of fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol in the dehydrogenative cross-coupling of phenols and naphthols, employing electricity as a sustainable and safe method. This approach provides a greener alternative to traditional oxidizers, emphasizing the role of hexafluoropropoxy derivatives in developing environmentally friendly chemical processes (Riehl et al., 2016).
properties
IUPAC Name |
2-(1,1,2,3,3,3-hexafluoropropoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6O2/c10-7(8(11,12)13)9(14,15)17-6-4-2-1-3-5(6)16/h1-4,7,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHUNWKSAYTSAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OC(C(C(F)(F)F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70545630 | |
| Record name | 2-(1,1,2,3,3,3-Hexafluoropropoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70545630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53998-00-8 | |
| Record name | 2-(1,1,2,3,3,3-Hexafluoropropoxy)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53998-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1,1,2,3,3,3-Hexafluoropropoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70545630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I)](/img/structure/B1600810.png)
![5-Iodo-8-methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1600811.png)

